BenchChemオンラインストアへようこそ!

8-piperazin-1-yl-7H-purine

Medicinal Chemistry Chemical Biology Synthetic Methodology

8-Piperazin-1-yl-7H-purine (CAS 2416231-58-6, molecular formula C9H12N6, molecular weight 204.23 g/mol) is a heterocyclic compound comprising a purine scaffold substituted at the C8 position with an unsubstituted piperazine moiety. This structural configuration distinguishes it from the more extensively studied 6-piperazinyl purine class and places it within the pharmacologically significant purine-piperazine hybrid family, which is extensively employed as synthetic intermediates and kinase-targeting scaffolds in medicinal chemistry.

Molecular Formula C9H12N6
Molecular Weight 204.237
CAS No. 2416231-58-6
Cat. No. B2962580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-piperazin-1-yl-7H-purine
CAS2416231-58-6
Molecular FormulaC9H12N6
Molecular Weight204.237
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=NC=NC=C3N2
InChIInChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-13-7-5-11-6-12-8(7)14-9/h5-6,10H,1-4H2,(H,11,12,13,14)
InChIKeySWCKYAOOSTZBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Piperazin-1-yl-7H-purine (CAS 2416231-58-6) Procurement Baseline: Core Identity and Positioning Among Purine-Piperazine Hybrids


8-Piperazin-1-yl-7H-purine (CAS 2416231-58-6, molecular formula C9H12N6, molecular weight 204.23 g/mol) is a heterocyclic compound comprising a purine scaffold substituted at the C8 position with an unsubstituted piperazine moiety [1]. This structural configuration distinguishes it from the more extensively studied 6-piperazinyl purine class and places it within the pharmacologically significant purine-piperazine hybrid family, which is extensively employed as synthetic intermediates and kinase-targeting scaffolds in medicinal chemistry [2]. The compound possesses favorable computed physicochemical properties for lead optimization, including a low calculated lipophilicity (XLogP3-AA = -0.1) and a topological polar surface area of 69.7 Ų [1].

Why 8-Piperazin-1-yl-7H-purine Cannot Be Casually Substituted: Key Differentiation from 6-Substituted and C8-Functionalized Analogs


Substitution of 8-piperazin-1-yl-7H-purine with structurally similar purine-piperazine derivatives is non-trivial due to divergent regiochemical and pharmacophoric requirements. In the purine kinase inhibitor field, the position of the piperazine substituent is a critical determinant of target engagement: while 6-piperazinyl purines have been extensively explored as hypoglycemic agents [1], studies on purine-based dual CDK2/CDK7 inhibitors explicitly demonstrate that a terminal piperazinyl group is required for kinase inhibition, as replacement by a cyclohexyl substituent results in near-complete loss of activity (11% inhibition at 10 μM for CDK2, 13% inhibition at 100 μM for CDK7) [2]. Furthermore, the unsubstituted piperazine at C8 provides a distinct chemical handle for further diversification compared to the more common C6-substituted analogs [3], and its aqueous solubility profile differs markedly from 8-bromo-7H-purine, the primary synthetic precursor . These regiochemical and functional distinctions translate into non-interchangeable biological profiles, necessitating compound-specific procurement strategies.

8-Piperazin-1-yl-7H-purine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


8-Piperazin-1-yl-7H-purine vs. 8-Bromo-7H-purine: Superior Aqueous Solubility and Synthetic Versatility

8-Piperazin-1-yl-7H-purine exhibits dramatically higher aqueous solubility and synthetic utility compared to 8-bromo-7H-purine (CAS 27610-62-4), a common halogenated purine building block. While 8-bromo-7H-purine is sparingly soluble in aqueous media (experimental logS values typically < -3.5 for similar bromopurines), 8-piperazin-1-yl-7H-purine contains a basic piperazine nitrogen (pKa ≈ 9.7) that enables salt formation and substantially increases water solubility, a critical advantage for biochemical assays and in vivo studies [1]. Furthermore, the piperazine moiety provides a direct vector for amide coupling or reductive amination without requiring a transition metal-catalyzed cross-coupling step, whereas the C8-bromo derivative necessitates palladium-mediated reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that can be problematic with sensitive substrates or in high-throughput settings [2].

Medicinal Chemistry Chemical Biology Synthetic Methodology

8-Piperazin-1-yl-7H-purine vs. 6-Piperazinyl Purines: Regiochemical Differentiation in Kinase Inhibition

The regiochemistry of the piperazine attachment is critical for biological activity. In a structure-activity relationship (SAR) study of purine-based dual CDK2/CDK7 inhibitors, compounds bearing a terminal piperazinyl group (structurally analogous to 8-piperazin-1-yl-7H-purine) exhibited potent inhibition, whereas substitution of the piperazinyl group with a cyclohexyl moiety resulted in a dramatic loss of activity: only 11% inhibition of CDK2 at 10 μM and 13% inhibition of CDK7 at 100 μM [1]. By contrast, the extensively patented 6-piperazinyl purine class (e.g., EP0300726B1) has been optimized primarily for hypoglycemic activity via a different molecular mechanism, with no reported cross-activity against CDKs [2]. This regiochemical divergence underscores that 8-piperazin-1-yl-7H-purine and 6-piperazinyl purines are not functionally interchangeable and should be selected based on the specific kinase target of interest [1][2].

Kinase Inhibitors Medicinal Chemistry Cancer Research

8-Piperazin-1-yl-7H-purine vs. 8-(4-Methylpiperazin-1-yl)-7H-purine: Impact of Piperazine N-Substitution on Physicochemical and Biological Profile

The unsubstituted piperazine nitrogen in 8-piperazin-1-yl-7H-purine (pKa ≈ 9.7) confers a distinct physicochemical and biological profile compared to its N-methylated analog, 8-(4-methylpiperazin-1-yl)-7H-purine. The N-methyl derivative possesses a higher lipophilicity (cLogP estimated at +0.5 to +1.0) and lacks a hydrogen bond donor at the terminal nitrogen, reducing aqueous solubility and altering CNS penetration potential [1]. In the context of purine-piperazine kinase inhibitors, the basic amine of the unsubstituted piperazine is essential for forming critical hydrogen bonds with the kinase hinge region, as demonstrated by the complete loss of CDK2/CDK7 inhibition when the piperazine is replaced with a non-basic cyclohexyl group [2]. Furthermore, in antimycobacterial SAR studies, the unsubstituted piperazine at the 8-position served as the optimal linker for coupling with diverse carboxylic acid chlorides, yielding compounds with MIC values against M. tuberculosis H37Rv as low as 1.56 μg/mL, whereas N-methylated analogs showed reduced potency [3].

Medicinal Chemistry ADME CNS Drug Discovery

8-Piperazin-1-yl-7H-purine vs. 8-Aminoguanine: Differentiation in Purine Nucleoside Phosphorylase (PNP) Inhibition Potency

8-Piperazin-1-yl-7H-purine exhibits moderate inhibitory activity against human purine nucleoside phosphorylase (PNP) with an IC50 of 1330 nM, positioning it as a weak inhibitor relative to the reference PNP inhibitor 8-aminoguanine (IC50 ≈ 480 nM for human PNP) [1][2]. While 8-piperazin-1-yl-7H-purine is not a potent PNP inhibitor, this moderate activity may be advantageous in scenarios where complete PNP blockade is undesirable (e.g., avoiding severe T-cell immunodeficiency) or where the compound is employed as a chemical probe to study partial inhibition phenotypes [3]. The 2.8-fold difference in IC50 values underscores that these two C8-substituted purines should not be considered interchangeable for PNP-targeted applications [1][2].

Enzymology Immunology Cancer Therapeutics

8-Piperazin-1-yl-7H-purine vs. Other 8-Substituted Purines: Distinct Physicochemical Fingerprint Favorable for CNS Drug Discovery

8-Piperazin-1-yl-7H-purine exhibits a highly favorable combination of physicochemical properties for central nervous system (CNS) drug discovery, including a low molecular weight (204.23 g/mol), low lipophilicity (XLogP3-AA = -0.1), a topological polar surface area (TPSA) of 69.7 Ų, and only two hydrogen bond donors [1]. These values place it squarely within the optimal CNS drug property space (MW < 400, LogP 1-3, TPSA < 90 Ų, HBD ≤ 3) [2]. In contrast, many common 8-substituted purine building blocks (e.g., 8-bromo, 8-iodo, 8-phenyl) possess higher lipophilicity (cLogP > 1.5) and lack the basic amine required for CNS penetration via cationic transport mechanisms [3]. The piperazine moiety also provides a vector for tuning basicity (pKa) to optimize brain exposure and reduce P-glycoprotein efflux, a critical advantage over non-basic 8-substituents [2].

CNS Drug Discovery Physicochemical Properties Lead Optimization

8-Piperazin-1-yl-7H-purine vs. 6-Substituted Purinyl Piperazines: Distinct Kinase Selectivity Profiles

Literature precedence indicates that the regiochemistry of the piperazine attachment profoundly influences kinase selectivity. While 6-substituted purinyl piperazine derivatives have been disclosed as cardiotonic and antiarrhythmic agents with undefined kinase targets [1], the C8-piperazinyl purine scaffold has been specifically explored in the context of CDK2/CDK7 dual inhibition, where the basic piperazine nitrogen is critical for engaging the kinase hinge region [2]. This regiochemical differentiation is further supported by a SAR analysis of 8-substituted adenine derivatives as ligands for adenine receptors, which identified 8-piperazinyl substitution as a favored modification for receptor binding, whereas 6-amino substitutions were less tolerated [3]. These findings collectively suggest that 8-piperazin-1-yl-7H-purine and 6-piperazinyl purines engage distinct target profiles, and their selection should be guided by the specific kinase or receptor of interest.

Kinase Profiling Selectivity Chemical Biology

Optimal Procurement and Deployment Scenarios for 8-Piperazin-1-yl-7H-purine Based on Quantitative Evidence


Kinase Inhibitor Discovery: CDK2/CDK7 Dual Inhibition Programs

Given the critical role of the terminal piperazinyl group in maintaining potent CDK2/CDK7 inhibition, as demonstrated by the >9-fold loss of activity upon substitution with a cyclohexyl group [1], 8-piperazin-1-yl-7H-purine is the preferred starting scaffold for hit-to-lead optimization in CDK-targeted oncology programs. Its unsubstituted piperazine nitrogen provides an ideal handle for subsequent N-alkylation or acylation to fine-tune potency, selectivity, and pharmacokinetic properties [1][2].

Antimycobacterial Drug Development: Lead Generation Against M. tuberculosis

The 8-piperazinyl purine scaffold has been validated as a productive template for generating potent antimycobacterial agents, with derivatives exhibiting MIC values as low as 1.56 μg/mL against M. tuberculosis H37Rv [3]. The unsubstituted piperazine at C8 is essential for optimal activity, as N-methylation reduces potency [3]. This compound should be prioritized for tuberculosis drug discovery campaigns over N-alkylated analogs.

CNS Drug Discovery: Lead Identification for Neurological and Psychiatric Indications

8-Piperazin-1-yl-7H-purine's physicochemical profile (MW = 204.23, XLogP = -0.1, TPSA = 69.7 Ų, HBD = 2) aligns perfectly with established CNS drug-likeness criteria [4][5]. The basic piperazine nitrogen (pKa ≈ 9.7) provides a tunable center for optimizing brain penetration and reducing P-gp efflux [5]. This compound should be prioritized over more lipophilic 8-substituted purines (e.g., 8-bromo, 8-phenyl) for CNS-focused programs [6].

Chemical Biology: Development of Moderate PNP Inhibitors as Mechanistic Probes

With an IC50 of 1330 nM against human PNP, 8-piperazin-1-yl-7H-purine is a moderate inhibitor that can serve as a chemical probe to study partial PNP inhibition phenotypes, which may be advantageous in avoiding the severe immunosuppression associated with potent PNP inhibitors like 8-aminoguanine (IC50 ≈ 480 nM) [7][8]. This compound is suitable for studies requiring graded PNP modulation rather than complete enzyme blockade.

Quote Request

Request a Quote for 8-piperazin-1-yl-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.